オキサミド酸カリウム塩

概要

説明

Oxamic Acid Potassium Salt is a chemical compound used in various applications. It is available in solid form . It is an inhibitor of uricase and has been used for the inhibition of 5-fluorouracil-induced gastrointestinal toxicity without the loss of its antitumor activity in rats .

Synthesis Analysis

Oxamic acids are useful precursors of carbamoyl radicals . The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals . Oxamic acid potassium salt (OAPS) has been proposed as a novel and bifunctional activator for direct synthesis of N-doped porous carbon .Molecular Structure Analysis

The dimensions of oxalate ions play a critical role for closest packing in the structures of the acid and anhydrous and aqueous metal salts .Chemical Reactions Analysis

Oxamic acids can generate carbamoyl radicals through oxidative decarboxylation . These radicals may further add to unsaturated systems to provide a broad range of important amides .Physical And Chemical Properties Analysis

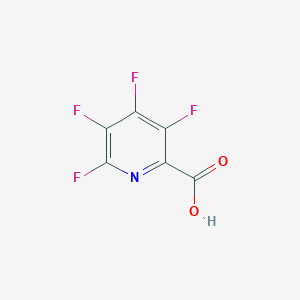

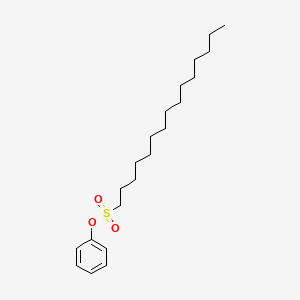

Oxamic Acid Potassium Salt is a solid at 20 degrees Celsius . It has a molecular formula of C__2H__2KNO__3 and a molecular weight of 127.14 .科学的研究の応用

ペロブスカイト太陽電池の性能向上

オキサミド酸カリウム塩 (OAPS) は、太陽電池に使用されるペロブスカイト薄膜における二機能性添加剤として特定されています。 イオン移動を抑制し、トラップ状態の乱れた分布を減少させることに役立ちます。これらの状態は、ペロブスカイト太陽電池(PSC)の商業応用を制限する重要な問題です .

カルバモイルラジカルの生成

酸化脱炭酸により、オキサミド酸カリウム塩はカルバモイルラジカルを生成するために使用できます。 これらのラジカルは不飽和系に付加し、幅広い重要なアミドの合成につながります。アミドは、化学合成においてさまざまな用途を持っています .

作用機序

Target of Action

Oxamic Acid Potassium Salt, also known as Potassium Oxamate, has been identified to primarily target the preparation of N-doped carbonaceous CO2 adsorbents . It serves as a novel and bifunctional activator for the direct synthesis of N-doped porous carbon .

Biochemical Pathways

The biochemical pathways affected by Oxamic Acid Potassium Salt involve the oxidative decarboxylation of oxamic acids . This process can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals . These radicals may further add to unsaturated systems to provide a broad range of important amides .

Result of Action

The result of Oxamic Acid Potassium Salt’s action is the production of N-doped carbons, which have shown great potential as CO2 adsorbents . These carbons demonstrate a high CO2 uptake of 3.91 mmol/g at 25 °C and 1 bar . The carbons also exhibit a micropores dominated porous structure and show a high specific surface area (733–2438 m2/g) and nitrogen content (1.51–3.92 wt%) .

Action Environment

The action environment of Oxamic Acid Potassium Salt can influence its efficacy and stability. For instance, the countercation K+ of Oxamic Acid Potassium Salt is confirmed to occupy the perovskite lattice interstitial sites and result in lattice expansion, inhibiting the formation of iodide Frenkel defects and I– ion migration . This suggests that the compound’s action can be influenced by the specific environmental conditions in which it is used.

Safety and Hazards

将来の方向性

The recent development in the chemistry of carbamoyl radicals generated from oxamic acids suggests potential future directions . Oxamic acid potassium salt (OAPS) has been proposed as a novel and bifunctional activator for direct synthesis of N-doped porous carbon, which has shown great potential as CO2 adsorbents .

生化学分析

Biochemical Properties

Oxamic Acid Potassium Salt plays a significant role in biochemical reactions by inhibiting the enzyme lactate dehydrogenase A (LDH-A). LDH-A is crucial in the conversion of pyruvate to lactate during anaerobic glycolysis. By inhibiting LDH-A, Oxamic Acid Potassium Salt effectively reduces lactate production, which can be beneficial in conditions where lactate accumulation is detrimental, such as in cancer cells . The interaction between Oxamic Acid Potassium Salt and LDH-A involves the binding of the compound to the active site of the enzyme, thereby preventing the conversion of pyruvate to lactate .

Cellular Effects

Oxamic Acid Potassium Salt has been shown to influence various cellular processes. In cancer cells, it reduces lactate production, which can inhibit tumor growth and proliferation . Additionally, this compound affects cell signaling pathways by altering the levels of metabolites involved in these pathways. For example, the reduction in lactate levels can impact the hypoxia-inducible factor (HIF) pathway, which is often activated in cancer cells under low oxygen conditions . Furthermore, Oxamic Acid Potassium Salt can influence gene expression by modulating the activity of transcription factors that respond to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Oxamic Acid Potassium Salt involves its inhibition of LDH-A. The compound binds to the LDH-A enzyme, forming a complex that prevents the enzyme from catalyzing the conversion of pyruvate to lactate . This inhibition leads to a decrease in lactate production and an accumulation of pyruvate, which can be redirected into other metabolic pathways such as the tricarboxylic acid (TCA) cycle . Additionally, the inhibition of LDH-A by Oxamic Acid Potassium Salt can lead to changes in gene expression, as the cellular environment shifts in response to altered metabolite levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxamic Acid Potassium Salt can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that Oxamic Acid Potassium Salt can have sustained effects on cellular metabolism, with prolonged inhibition of LDH-A leading to significant changes in cellular function . For example, in cancer cell cultures, continuous exposure to Oxamic Acid Potassium Salt can result in reduced cell proliferation and increased cell death over time .

Dosage Effects in Animal Models

The effects of Oxamic Acid Potassium Salt vary with different dosages in animal models. Studies have shown that low to moderate doses can effectively inhibit LDH-A and reduce lactate production without causing significant toxicity . At high doses, Oxamic Acid Potassium Salt can have adverse effects, including toxicity and disruption of normal metabolic processes . In diabetic mouse models, for instance, varying doses of Oxamic Acid Potassium Salt have been used to study its impact on glycemic control and insulin sensitivity .

Metabolic Pathways

Oxamic Acid Potassium Salt is involved in several metabolic pathways, primarily through its inhibition of LDH-A. By reducing lactate production, the compound affects the glycolytic pathway and shifts the metabolic flux towards oxidative phosphorylation and the TCA cycle . This shift can lead to changes in the levels of various metabolites, including pyruvate, acetyl-CoA, and NADH . Additionally, Oxamic Acid Potassium Salt can influence the metabolism of amino acids and fatty acids, as these pathways are interconnected with glycolysis and the TCA cycle .

Transport and Distribution

Within cells, Oxamic Acid Potassium Salt is transported and distributed through various mechanisms. The compound can enter cells via passive diffusion or active transport, depending on the cellular environment . Once inside the cell, Oxamic Acid Potassium Salt can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments . The localization of the compound within specific tissues and organs can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Oxamic Acid Potassium Salt exhibits specific subcellular localization patterns that are crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with LDH-A . It can also be found in other cellular compartments, such as the mitochondria, where it may influence additional metabolic processes . The subcellular localization of Oxamic Acid Potassium Salt can be affected by post-translational modifications and targeting signals that direct the compound to specific organelles .

特性

IUPAC Name |

potassium;oxamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3.K/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLCBKISHMXGLT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175386 | |

| Record name | Acetic acid, aminooxo-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21141-31-1 | |

| Record name | Acetic acid, aminooxo-, monopotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021141311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, aminooxo-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)

![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)